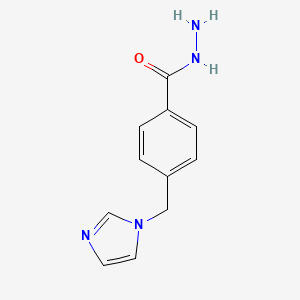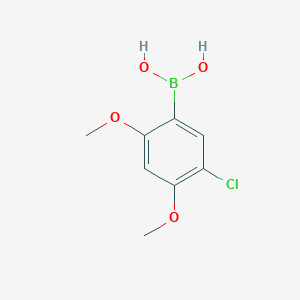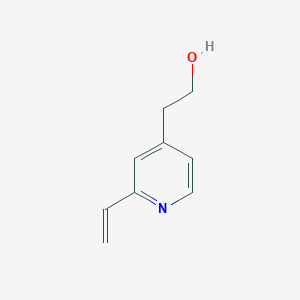
1-Cyclopropyl-2,4-difluorobenzene
概要
説明
1-Cyclopropyl-2,4-difluorobenzene is a chemical compound that belongs to the class of cyclopropyl-containing aromatic compounds. It is characterized by the presence of a cyclopropyl group attached to a benzene ring, which also contains two fluorine atoms at the 2 and 4 positions. This compound is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow methodologies to ensure efficiency and safety. For instance, the Balz-Schiemann reaction, which involves diazotization and subsequent thermal decomposition of diazonium salts, is a widely employed method . This process is optimized to address challenges such as exothermic reactions and the instability of diazonium intermediates.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the fluorine atoms are located.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.
Nucleophilic Substitution: Reagents such as metal fluorides (e.g., potassium fluoride) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution typically yields substituted benzene derivatives .
科学的研究の応用
1-Cyclopropyl-2,4-difluorobenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Cyclopropyl-2,4-difluorobenzene exerts its effects involves its interaction with molecular targets and pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma-bond with an electrophile, generating a positively charged intermediate that subsequently loses a proton to restore aromaticity
類似化合物との比較
- 1-Cyclopropyl-2,4-difluorobenzene
- 1-Cyclopropyl-2,4-dichlorobenzene
- 1-Cyclopropyl-2,4-dibromobenzene
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity compared to its chlorinated or brominated counterparts . This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
IUPAC Name |
1-cyclopropyl-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIUKBBLACSXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


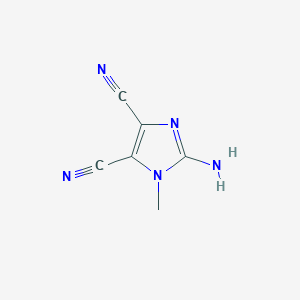
![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)
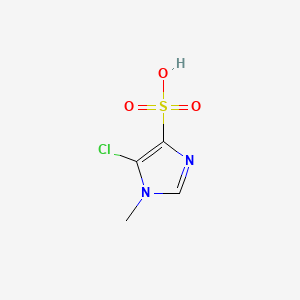
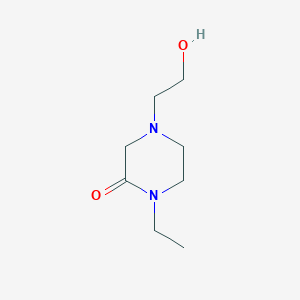
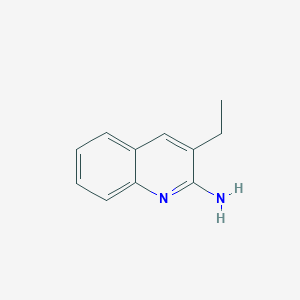
![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)
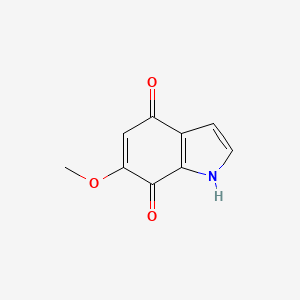
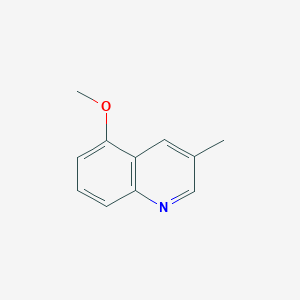

![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)
